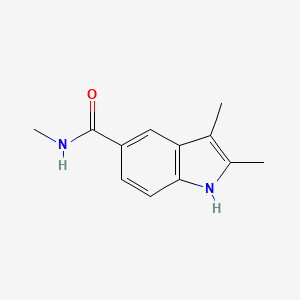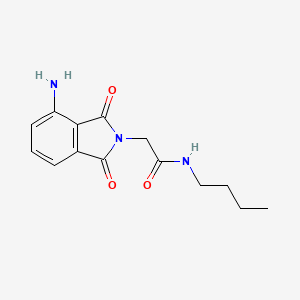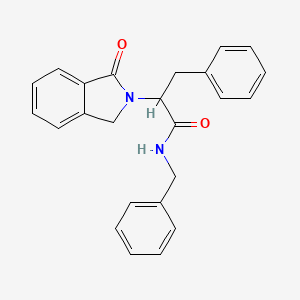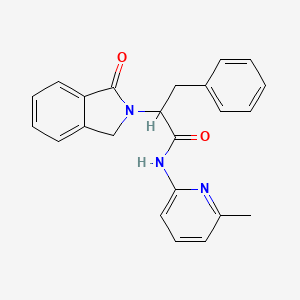
N,2,3-trimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,3-trimethyl-1H-indole-5-carboxamide: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N,2,3-trimethyl-1H-indole-5-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N,2,3-trimethyl-1H-indole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,2,3-trimethyl-1H-indole-5-carboxamide: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound is used in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,2,3-trimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety in indole derivatives forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition .
Comparison with Similar Compounds
N,2,3-trimethyl-1H-indole-5-carboxamide: can be compared with other indole derivatives such as:
- 2,3-dimethyl-1H-indole-5-carboxamide
- 1H-indole-5-carboxamide
- N-methyl-1H-indole-3-carboxamide
These compounds share similar structural features but differ in their specific substitutions, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
N,2,3-trimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-8(2)14-11-5-4-9(6-10(7)11)12(15)13-3/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUPFXPDMYJYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)

![2,7-dimethyl-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478572.png)
![2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione](/img/structure/B7478602.png)

![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![6-[2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7478614.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)

![8-Methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7478640.png)
![N-cycloheptyl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478645.png)
![4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B7478651.png)
